molecular formula C25H20ClN3O2 B6509286 1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-33-8

1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509286
CAS No.: 901021-33-8
M. Wt: 429.9 g/mol
InChI Key: MOYSOKYZJQVPCO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20ClN3O2 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.1244046 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain receptor tyrosine kinases (RTKs), which are crucial for cell signaling pathways involved in cell proliferation, migration, and survival . Additionally, this compound can bind to DNA, potentially interfering with DNA replication and transcription processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 . This compound also affects cell signaling pathways, including the VEGFR-2 pathway, which is essential for angiogenesis . Furthermore, it influences gene expression and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation . For example, it inhibits VEGFR-2, a key receptor involved in angiogenesis, thereby preventing the formation of new blood vessels in tumors . Additionally, this compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects while effectively inhibiting tumor growth . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, including the liver and kidneys, where it may exert its pharmacological effects . Understanding its transport and distribution is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . It has been found to localize in the nucleus, where it can interact with DNA and affect gene expression . Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-3-31-20-12-13-23-21(14-20)25-22(15-27-23)24(16-4-10-19(30-2)11-5-16)28-29(25)18-8-6-17(26)7-9-18/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYSOKYZJQVPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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